molecular formula C21H31N3O5S B5517627 N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B5517627
M. Wt: 437.6 g/mol
InChI Key: TXXZSJKVKLAVKZ-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C21H31N3O5S. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a trimethoxyphenyl group, and a sulfanyl-acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .

Future Directions

The study of oxadiazole derivatives is an active area of research due to their potential biological activities. Future research on “N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide” could involve exploring its potential biological effects, optimizing its synthesis, or investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a trimethoxyphenyl derivative, often through nucleophilic substitution or coupling reactions.

    Attachment of the sulfanyl-acetamide moiety: This final step involves the reaction of the intermediate with a suitable sulfanyl-acetamide precursor, often under mild conditions to avoid decomposition of the sensitive oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitro, halo derivatives of the trimethoxyphenyl group.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenylethyl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • N- [1,4-Diacetyl-5- (3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetamide

Uniqueness

N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties. The combination of the trimethoxyphenyl group and the sulfanyl-acetamide moiety further distinguishes it from other similar compounds, potentially leading to unique interactions and activities in various applications.

Properties

IUPAC Name

N,N-dibutyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-6-8-10-24(11-9-7-2)18(25)14-30-21-23-22-20(29-21)15-12-16(26-3)19(28-5)17(13-15)27-4/h12-13H,6-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXZSJKVKLAVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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